(5-Phenylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Description
(5-Phenylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazoline and isoxazole derivatives, including compounds similar to “(5-Phenylisoxazol-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone,” have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques such as FTIR, NMR, mass spectrometry, and X-ray diffraction. For example, compounds have been synthesized by the cyclization of chalcones with substituted benzyl hydrazides, using piperidine as a catalyst, and then characterized (Mumtaz et al., 2015). Another approach involves the synthesis of 1,5-disubstituted pyrazole and isoxazole derivatives, which were characterized using IR, NMR, and mass spectral analysis (Sanjeeva et al., 2022).
Biological Activities
Derivatives of “this compound” have been evaluated for various biological activities, including antimicrobial, antifungal, anticancer, and antitubercular activities. These compounds have shown promising results against different strains of bacteria and fungi, as well as against specific cancer cell lines. For instance, some synthesized pyrazoline derivatives exhibited significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Another study reported the synthesis of pyrazoline incorporated isoxazole derivatives that were screened for anticancer activity against human breast cancer cell lines, showing good activity with IC50 values ranging from 3–4 μg/mL (Radhika et al., 2020).
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(16-12-17(26-22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)25-18-13-20-8-9-21-18/h1-5,8-9,12-13,15H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCCYEXCBUHRPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.